molecular formula C14H14ClN3O2S B2810791 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034498-88-7

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2810791
CAS RN: 2034498-88-7
M. Wt: 323.8
InChI Key: RBTPIOOJEBDFLU-UHFFFAOYSA-N
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Description

“(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound that has been studied for its potential pharmacological activities . It is a GPR119 agonist, which means it can stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidin-2-yl group attached to a piperidin-1-yl group via an oxygen atom, and a thiophen-2-yl group attached to the piperidin-1-yl group via a methanone group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Discovery and Antagonistic Properties

One study reports the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting a compound with structural similarities to the compound . These antagonists exhibited subnanomolar potencies, indicating their potential in therapeutic applications related to this receptor (Romero et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of derivatives closely related to the mentioned compound. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Another study focused on synthesizing new pyridine derivatives that showed variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Analysis

Research involving the crystal structure and molecular dynamics provides insights into the physical characteristics and stability of similar compounds. One study detailed the synthesis, thermal, optical, etching, structural studies, and theoretical calculations of a compound with structural features akin to the mentioned compound, offering insights into its stability and potential applications in materials science (Karthik et al., 2021).

Enzyme Inhibitory Activity and Drug Development

Compounds resembling the mentioned chemical structure have been evaluated for their enzyme inhibitory activities, showing potential as leads in drug development. For instance, a study on thiophene-based heterocyclic compounds demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), pointing to their potential in treating diseases such as Alzheimer's (Cetin et al., 2021).

Future Directions

The future research directions for this compound could include further studies on its pharmacological activities, particularly its potential as a treatment for type 2 diabetes . Additionally, more research could be done to optimize its synthesis and to investigate its physical and chemical properties.

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-10-7-16-14(17-8-10)20-11-3-1-5-18(9-11)13(19)12-4-2-6-21-12/h2,4,6-8,11H,1,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTPIOOJEBDFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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